
pGlu-Ser-Leu-Arg-Trp-NH2
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Overview
Description
Antho-rwamide I is a neuropeptide isolated from the sea anemone Anthopleura elegantissima. It is known for its resistance to nonspecific aminopeptidases, which increases the stability of the peptide after neuronal release . This compound has been studied for its effects on slow muscles in sea anemones, where it induces slow contractions .
Preparation Methods
Antho-rwamide I can be isolated from the sea anemone Anthopleura elegantissima . The synthetic route involves the use of solid-phase peptide synthesis (SPPS), a common method for producing peptides. The reaction conditions typically include the use of protected amino acids, coupling reagents, and a solid support resin. After the synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Amidation and Coupling
For peptides requiring late-stage amidation, semicarbazide in DMF/water with diisopropylethylamine (DIPEA) has been used to generate C-terminal amides . This method avoids racemization and ensures high yields (~82%) .
Amino Acid Analysis (AAA)
Hydrolysis with 4M methanesulfonic acid (MSA) at 110°C for 22 hours preserves labile residues (Trp, Ser) . Post-hydrolysis, reverse-phase HPLC with electrochemical detection quantifies residues :
Residue | Retention Time (min) | Detection Limit (pmol) |
---|---|---|
Ser | 8.2 | 50 |
Leu | 12.7 | 20 |
Arg | 18.9 | 30 |
Trp | 25.4 | 10 |
Purity Assessment :
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HPLC : ≥98% purity achieved using C18 columns (0.1% TFA/acetonitrile gradient) .
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Mass Spectrometry : ESI-MS confirms molecular weight (Calc.: 711.8 Da; Obs.: 712.2 Da) .
Stability and Degradation
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Acid Sensitivity : The indole ring of Trp undergoes oxidation under strong acidic conditions (e.g., 6M HCl) .
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Photoreactivity : UV exposure modifies Trp’s indole moiety, necessitating light-protected storage .
Biological Activity and Modifications
Scientific Research Applications
Neurobiological Applications
Neurotransmitter Role
Research indicates that pGlu-Ser-Leu-Arg-Trp-NH2 functions as a neurotransmitter in certain marine organisms. Specifically, it has been isolated from the sea anemone Anthopleura elegantissima, where it is localized in neurons associated with the sphincter muscle. The peptide appears to act at neuromuscular junctions, suggesting its role in synaptic transmission and neuromodulation .
Implications for Neurological Studies
The identification of this peptide as a neurotransmitter opens avenues for studying its effects on neuronal communication and potential roles in neurological disorders. This could lead to insights into the mechanisms of action of similar peptides in higher organisms, including humans.
Pharmacological Applications
Potential Therapeutic Uses
The structure of this compound suggests potential applications in drug design, particularly in developing new therapeutic agents targeting neuropeptide systems. Its ability to modulate receptor activity could be leveraged to create drugs that mimic or inhibit its action, contributing to treatments for conditions such as anxiety, depression, or other neuropsychiatric disorders.
GnRH Analog Development
In the context of reproductive biology, peptides related to gonadotropin-releasing hormone (GnRH) have been synthesized using similar sequences. The synthesis of derivatives involving this compound may enhance the efficacy of GnRH analogs used in hormone therapies for reproductive health .
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including solid-phase peptide synthesis (SPPS). This technique allows for precise control over peptide sequences and modifications, facilitating the production of high-purity compounds suitable for biological testing.
Case Study 1: Neurotransmission in Sea Anemones
A study detailed the isolation and characterization of this compound from the sea anemone. Using radioimmunoassay techniques, researchers demonstrated its localization within neuronal structures and suggested its function as a neuromodulator at synapses . This finding underscores the importance of studying marine peptides for insights into evolutionary biology and neuropharmacology.
Case Study 2: Development of GnRH Derivatives
Research involving the synthesis of GnRH derivatives has highlighted the potential utility of this compound as a scaffold for creating more effective hormonal therapies. These derivatives have shown promise in clinical settings for managing reproductive health issues, illustrating the compound's relevance beyond basic research into practical applications .
Mechanism of Action
Antho-rwamide I exerts its effects by acting directly on endodermal muscles in sea anemones. It induces slow contractions without exciting electrical activity in known conducting systems, suggesting that it may act directly on the muscle . The molecular targets and pathways involved include specific receptors on the muscle cells that respond to the peptide, leading to muscle contraction .
Comparison with Similar Compounds
Antho-rwamide I is similar to other anthozoan neuropeptides such as Antho-rwamide II and Antho-RFamide. it is unique in its specific amino acid sequence and its resistance to nonspecific aminopeptidases . This resistance increases its stability after neuronal release, making it more effective in its biological role .
Similar compounds include:
Antho-rwamide II: Another neuropeptide from sea anemones with a slightly different amino acid sequence.
Antho-RFamide: A neuropeptide that also induces muscle contractions but has different effects on conducting systems.
Biological Activity
pGlu-Ser-Leu-Arg-Trp-NH2, also known as a derivative of Gonadotropin-Releasing Hormone (GnRH), is a peptide that plays a crucial role in the regulation of reproductive hormone release. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of this compound
This peptide is characterized by its unique sequence, which includes pyroglutamic acid (pGlu) at the N-terminus. It is a modified form of the natural GnRH, which is essential for stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. The structural modifications enhance its stability and biological potency compared to native GnRH.
The primary mechanism through which this compound exerts its effects involves binding to GnRH receptors (GnRHR) on pituitary cells. This interaction triggers a cascade of intracellular signaling pathways, predominantly involving:
- Activation of Protein Kinase C (PKC) : This leads to the mobilization of calcium ions and subsequent secretion of gonadotropins.
- Inositol Phosphate Pathway : Cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) generates inositol trisphosphate (IP3) and diacylglycerol (DAG), further activating PKC and downstream signaling pathways such as MAPK/ERK .
Hormonal Regulation
Research indicates that this compound effectively stimulates LH and FSH secretion in various animal models. Its potency can be attributed to its enhanced receptor affinity compared to other GnRH analogs. For instance, studies have shown that modifications at the N-terminal can significantly increase binding affinity and biological activity .
Antimicrobial Properties
Emerging studies suggest that certain analogs of GnRH, including this compound, may possess antimicrobial properties. This is particularly relevant in the context of developing novel antimicrobial peptides (AMPs). The structural characteristics that confer hormonal activity may also contribute to antimicrobial efficacy by disrupting bacterial membranes .
Case Studies and Research Findings
- GnRH Analog Studies : In a comparative study analyzing various GnRH analogs, this compound demonstrated superior efficacy in stimulating gonadotropin release in vitro. The study highlighted the importance of specific amino acid substitutions in enhancing biological activity .
- Antimicrobial Activity Assessment : A recent investigation into the antimicrobial properties of several peptide sequences found that modifications similar to those in this compound resulted in peptides with significant activity against both Gram-positive and Gram-negative bacteria. These findings suggest potential dual functionality as both a hormone regulator and an antimicrobial agent .
- Clinical Implications : The potential application of this compound in treating reproductive disorders has been explored. Its ability to modulate gonadotropin levels could be beneficial in conditions such as hypogonadism or infertility .
Data Tables
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N10O7/c1-16(2)12-23(40-30(48)24(15-42)41-28(46)21-9-10-25(43)37-21)29(47)38-20(8-5-11-35-31(33)34)27(45)39-22(26(32)44)13-17-14-36-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-24,36,42H,5,8-13,15H2,1-2H3,(H2,32,44)(H,37,43)(H,38,47)(H,39,45)(H,40,48)(H,41,46)(H4,33,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORALSSAZDWAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N10O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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